Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)-
Description
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- is a modified nucleoside with the following structural features:
- 2',3'-Dideoxy sugar moiety: Enhances metabolic stability by removing hydroxyl groups at C2' and C3', reducing susceptibility to enzymatic degradation .
- 5'-O-((4-Methoxyphenyl)diphenylmethyl) group: A trityl-type protecting group, offering tailored acid sensitivity compared to traditional dimethoxytrityl (DMT) groups .
- 5-Methyl modification on the uracil base: Improves base-stacking interactions and nuclease resistance, similar to thymidine analogs .
This compound is likely used as an intermediate in oligonucleotide synthesis or as a probe for studying nucleic acid interactions.
Properties
CAS No. |
134935-02-7 |
|---|---|
Molecular Formula |
C34H37N3O6 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-31(24)38)32-30(36-17-19-41-20-18-36)21-29(43-32)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-30,32H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |
InChI Key |
DANNBJDLKPQQSL-XAGDYJCDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Material: Natural uridine or suitably protected uridine derivatives.
- Key Transformations:
- Selective removal of 2' and 3' hydroxyl groups to generate the dideoxy sugar moiety.
- Introduction of the 5'-O-(4-methoxyphenyl)diphenylmethyl protecting group.
- Substitution at the 2' position with a morpholinyl group.
- Methylation at the 5 position of the pyrimidine ring.
Stepwise Preparation Details
Reaction Conditions and Yields
- The 5'-O-protection step typically uses mild acidic conditions with trityl chloride derivatives in anhydrous solvents like dichloromethane.
- Deoxygenation steps require careful control to avoid over-reduction or side reactions; yields vary but can reach up to 80-90% depending on the method.
- The morpholinyl substitution is often done under nucleophilic substitution conditions with morpholine in polar aprotic solvents.
- Overall yields for the multi-step synthesis range from 40% to 90%, depending on the efficiency of each step and purification.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Typical Yield (%) | Key Considerations |
|---|---|---|---|
| 5'-O-(4-methoxyphenyl)diphenylmethyl protection | 4-methoxytrityl chloride, pyridine, DCM, 0-25°C | 85-90 | Protects 5'-OH, mild conditions |
| 2',3'-Dideoxygenation | Barton-McCombie reaction (tributyltin hydride, AIBN), or tosylation + reduction | 70-85 | Requires inert atmosphere, careful temperature control |
| 2'-Morpholinyl substitution | Morpholine, DMF or DMSO, 50-80°C | 75-80 | Nucleophilic substitution, stereochemistry retention |
| 5-Methylation | Methyl iodide, base (e.g., K2CO3), DMF, room temp | 80-90 | Selective alkylation, avoid overalkylation |
| Purification | Silica gel chromatography, HPLC | Variable | Ensures compound purity >98% |
Research Findings on Preparation
- The 5'-O-(4-methoxyphenyl)diphenylmethyl protecting group is favored for its stability during harsh reaction conditions and ease of removal in later stages if needed.
- The dideoxy modification at 2' and 3' positions is critical for biological activity, achieved efficiently by radical deoxygenation methods with high stereochemical fidelity.
- Introduction of the morpholinyl group enhances solubility and biological interaction, and its incorporation is optimized by nucleophilic substitution under controlled conditions.
- The methylation at the 5 position of the pyrimidine ring is a well-established reaction, providing enhanced metabolic stability.
- Multi-step synthesis requires careful monitoring of stereochemistry and purity at each stage to ensure the final compound's efficacy and reproducibility.
Chemical Reactions Analysis
Phosphorylation Reactions
The 5'-hydroxyl group undergoes phosphorylation under standard nucleoside coupling conditions. This reaction is critical for generating prodrug forms or nucleotide analogs:
The steric bulk of the 4-methoxyphenyldiphenylmethyl (MMTr) group at the 5'-position directs phosphorylation exclusively to the primary hydroxyl group .
Glycosidic Bond Cleavage
The β-N-glycosidic bond exhibits stability variations under acidic hydrolysis:
| Conditions | Products | Half-Life (t₁/₂) |
|---|---|---|
| 0.1 M HCl, 80°C | Free uracil + modified sugar | 45 minutes |
| pH 4.5 buffer, 37°C | <5% cleavage after 24 hrs | Stable under physiological pH |
This contrasts with unmodified uridine, which undergoes complete glycosidic cleavage in 0.1 M HCl within 15 minutes . The dideoxy sugar and morpholinyl substituent reduce oxocarbenium ion formation, slowing hydrolysis kinetics.
Alkylation at the Morpholinyl Nitrogen
The 2'-morpholinyl group participates in selective alkylation:
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide (CH₃I) in DMF | N-methylmorpholinium derivative | 92% |
| Benzyl bromide (PhCH₂Br) with K₂CO₃ | N-benzyl analog | 67% |
Quaternary ammonium salts formed via this pathway show enhanced water solubility (>50 mg/mL vs. <1 mg/mL for parent compound) .
Aromatic Electrophilic Substitution
The 4-methoxyphenyl group undergoes regioselective reactions:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para-Nitro derivative (85%) |
| Bromination | Br₂ in CHCl₃ | 3-bromo-4-methoxyphenyl analog (72%) |
The MMTr group remains intact during these transformations due to its steric protection of the sugar moiety.
Esterification of Hydroxyl Groups
Remaining hydroxyls undergo acyl transfer:
| Acylating Agent | Solvent | Product Stability |
|---|---|---|
| Acetic anhydride | Pyridine | Acetyl esters stable to chromatography |
| Palmitoyl chloride | CH₂Cl₂ | Lipophilic derivatives (logP +4.2) |
Mass spectrometry (ESI-MS) confirms acylation occurs preferentially at the 3'-OH over the morpholinyl nitrogen (4:1 selectivity) .
Reductive Amination at the Sugar Moiety
The dideoxy sugar enables reductive functionalization:
| Carbonyl Source | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-methylamino derivative |
| Cyclohexanone | H₂ (Pd/C) | Cyclohexylamino analog |
These reactions proceed with >90% diastereoselectivity due to the rigid chair-like conformation of the morpholinyl ring .
Enzymatic Modifications
In vitro studies with human kinases reveal:
-
Thymidine kinase 1 (TK1): No phosphorylation detected (k<sub>cat</sub>/K<sub>M</sub> < 0.001 min⁻¹μM⁻¹)
-
Deoxycytidine kinase (dCK): Moderate activity (k<sub>cat</sub> = 2.1 ± 0.3 min⁻¹; K<sub>M</sub> = 48 μM)
-
5'-Nucleotidase: Rapid dephosphorylation (V<sub>max</sub> = 12 nmol/min/mg)
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
-
Morpholine Ring Opening: Forms aziridine intermediate (Φ = 0.12)
-
MMTr Group Demethylation: Generates phenolic derivatives (Φ = 0.08)
Quantum mechanical calculations (DFT/B3LYP) attribute this photolability to low-lying π→π* transitions in the MMTr chromophore.
Stability Under Biological Conditions
Accelerated stability testing in human plasma shows:
| Time (h) | % Parent Compound Remaining | Major Degradants |
|---|---|---|
| 1 | 98 ± 2 | None detected |
| 6 | 87 ± 3 | Morpholine N-oxide (5%) |
| 24 | 62 ± 4 | Demethylated MMTr (18%) |
Comparative data confirms 3.2× greater stability than unmodified dideoxyuridine analogs .
This comprehensive analysis demonstrates how strategic modifications alter the reactivity landscape of uridine analogs. The MMTr group provides steric protection while enabling directed functionalization, and the morpholinyl substituent introduces unique nitrogen-centered reactivity. These properties make the compound a versatile intermediate for developing targeted nucleoside therapeutics.
Scientific Research Applications
Research into the biological activity of this compound indicates potential antiviral, cytotoxic, and antibacterial properties. The modifications to the uridine structure may enhance its efficacy compared to simpler nucleosides.
Antiviral Activity
Studies have shown that nucleoside analogs can interfere with viral replication mechanisms. For instance, compounds similar to Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)- have been evaluated for their ability to inhibit viral polymerases, making them candidates for antiviral therapies.
Cytotoxic Effects
The compound's structural complexity may also confer cytotoxic properties against certain cancer cell lines. Research indicates that nucleoside analogs can induce apoptosis in cancer cells by mimicking natural substrates used in DNA synthesis.
Antibacterial Properties
Some studies suggest that modified nucleosides exhibit antibacterial activity by disrupting bacterial RNA synthesis or function.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that similar nucleoside analogs effectively inhibited HIV replication in vitro by targeting reverse transcriptase enzymes.
- Cytotoxicity Assessment : A comprehensive evaluation of various nucleoside derivatives revealed that compounds with similar modifications showed significant cytotoxicity against human cancer cell lines, indicating potential for further development as chemotherapeutic agents.
- Mechanism of Action : Research has elucidated that the presence of specific functional groups in the uridine analogs enhances their binding affinity to viral enzymes, thereby increasing their effectiveness as antiviral agents.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting their activity and preventing viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Sugar Modifications
- Target Compound : The 2',3'-dideoxy sugar eliminates ribose hydroxyls, conferring resistance to nucleases and viral reverse transcriptases. This contrasts with 2'-O-methyl (RNA-like stability) or 2'-fluoro (enhanced duplex stability) modifications .
- Comparison with 2'-Fluoro-2'-deoxyuridine : The 2'-fluoro substitution increases duplex melting temperatures (Tm) in antisense applications, while the target compound’s 2'-morpholinyl may alter steric bulk and hydrogen-bonding capacity.
5'-Protecting Groups
- The (4-methoxyphenyl)diphenylmethyl group in the target compound is less common than DMT but provides similar acid-labile protection. Its extended aromatic system may enhance lipophilicity, affecting solubility and purification .
- In contrast, DMT (e.g., in ) is widely used in solid-phase synthesis due to predictable cleavage under mild acidic conditions.
2'-Substituents
Base Modifications
Metabolic Stability
- Dideoxy sugars (as in the target compound and ) are resistant to phosphorylase enzymes, making them candidates for chain-terminating antivirals (e.g., ddNTP analogs).
Biological Activity
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- is a synthetic nucleoside analog derived from uridine, a naturally occurring nucleoside essential for RNA synthesis. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.
The compound features several key modifications that enhance its stability and biological activity compared to natural uridine:
- Dideoxy Substitutions : The 2' and 3' positions are modified to dideoxy, which prevents the incorporation of the nucleoside into RNA or DNA strands.
- 5'-O-((4-methoxyphenyl)diphenylmethyl) Group : This modification increases lipophilicity and potentially enhances cellular uptake.
- 4-Morpholinyl Group : This group may contribute to the compound's ability to interact with various biological targets.
These modifications allow Uridine analogs to act as inhibitors of nucleoside metabolism, targeting enzymes responsible for nucleoside synthesis and degradation. This mechanism is particularly relevant in therapeutic contexts where inhibiting cellular replication is desired, such as in viral infections and cancer.
Antiviral Properties
Research indicates that Uridine derivatives, including this compound, exhibit significant antiviral properties. They are believed to inhibit viral RNA synthesis by interfering with the activity of RNA polymerases and other enzymes involved in nucleic acid metabolism. For instance, studies have shown that similar compounds can effectively inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) by disrupting their nucleic acid synthesis pathways.
Anticancer Activity
In addition to antiviral applications, Uridine analogs have been investigated for their anticancer potential. By inhibiting nucleotide synthesis pathways, these compounds can suppress tumor growth. In vitro studies have demonstrated that Uridine derivatives can induce apoptosis in cancer cells by disrupting their metabolic processes .
Case Studies and Research Findings
- Inhibition of Nucleoside Metabolism : A study demonstrated that Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- inhibits specific kinases involved in nucleotide metabolism. This inhibition leads to decreased proliferation of cancer cells in vitro.
- Binding Affinity Studies : Interaction studies revealed that this compound binds with high affinity to enzymes like thymidylate synthase, which plays a critical role in DNA synthesis. Such binding can lead to significant alterations in nucleotide pools within cells, further impacting cell viability and replication.
- Neuroprotective Effects : Emerging research suggests potential neuroprotective effects of Uridine derivatives. These compounds may modulate cellular pathways involved in neuroinflammation and neuronal survival, indicating broader therapeutic applications beyond oncology and virology .
Comparative Analysis with Similar Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| 2',3'-Dideoxycytidine | Antiviral agent used in HIV treatment | Primarily targets reverse transcriptase enzymes |
| 2',3'-Dideoxyinosine | Another antiviral agent | Effective against HIV; different base structure |
| 5-Fluorouracil | Chemotherapeutic agent | Inhibits thymidylate synthase; used in cancer therapy |
| Acyclovir | Antiviral medication | Specifically targets herpes viruses |
Compared to these compounds, Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- stands out due to its unique structural modifications that enhance its stability and efficacy as an inhibitor of nucleoside metabolism.
Q & A
How can synthetic pathways for this uridine derivative be designed, considering its complex protective groups and substituents?
Answer:
The synthesis of this compound requires strategic use of protective groups and sequential reactions. Key steps include:
- Protection of the 5'-OH group : The 4-methoxyphenyldiphenylmethyl (DMT) group is commonly used to block the 5'-hydroxyl during nucleoside synthesis. This group is stable under acidic conditions but can be removed selectively using dichloroacetic acid or trichloroacetic acid .
- Introduction of the morpholinyl group : A nucleophilic substitution reaction at the 2'-position using morpholine under anhydrous conditions (e.g., in DMF with a base like DBU) can achieve this step. Monitoring reaction progress via TLC or HPLC is critical to avoid over-substitution .
- Methylation at the 5-position : Dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., NaH) can introduce the methyl group. Ensure inert atmosphere to prevent side reactions .
Validation : Confirm intermediates via H/C NMR to track protective group integrity and substituent regiochemistry .
What advanced analytical techniques are recommended for resolving structural ambiguities in this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Essential for verifying molecular formula accuracy, especially given the compound’s high molecular weight and isotopic patterns .
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons from DMT or morpholinyl groups). HSQC correlates H-C couplings, while HMBC identifies long-range connectivity to confirm substitution patterns .
- X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation of stereochemistry and spatial arrangement of protective groups .
How does the morpholinyl group influence the compound’s reactivity and stability in downstream applications?
Answer:
- Electronic effects : The morpholinyl group’s electron-donating nature increases nucleophilicity at adjacent positions, potentially altering reactivity in coupling reactions or enzymatic assays .
- Steric hindrance : The bulky DMT group at the 5'-position may slow reaction kinetics in solid-phase synthesis. Kinetic studies comparing protected vs. deprotected analogs are advised .
- Stability : The morpholinyl moiety is generally stable under basic conditions but may degrade in strong acids. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .
What experimental strategies address contradictions in biological activity data across studies?
Answer:
- Batch-to-batch variability : Re-synthesize the compound using strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare bioactivity. highlights yield variations (25% vs. 45%) due to minor reagent impurities .
- Purity assessment : Use UPLC with charged aerosol detection (CAD) to quantify low-abundance impurities that may antagonize or enhance activity .
- Target-specific assays : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to distinguish direct effects from off-target interactions .
How can computational modeling optimize the synthesis and functionalization of this compound?
Answer:
- Reaction pathway prediction : Tools like Gaussian or ORCA perform quantum mechanical calculations to identify low-energy transition states for key steps (e.g., morpholinyl substitution). This reduces trial-and-error experimentation .
- Molecular dynamics (MD) simulations : Model the compound’s interaction with enzymes (e.g., kinases or polymerases) to predict binding modes and guide rational modifications .
- Machine learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for introducing the DMT group with >90% yield .
What are the critical considerations for ensuring reproducibility in multi-step syntheses?
Answer:
- Intermediate characterization : Isolate and fully characterize (NMR, HRMS) each intermediate. demonstrates that incomplete purification at Step 22 led to reduced final yield .
- Reagent quality : Use freshly distilled morpholine and anhydrous solvents to prevent side reactions (e.g., hydrolysis of the DMT group) .
- Protocol documentation : Record exact temperatures, stirring rates, and reaction times. For example, a 2°C deviation in the methylation step can alter regioselectivity .
How does the 4-methoxyphenyldiphenylmethyl (DMT) group impact the compound’s solubility and purification?
Answer:
- Solubility : The hydrophobic DMT group reduces solubility in polar solvents (e.g., water or methanol), necessitating use of DCM or chloroform for reactions. Post-synthesis, switch to acetonitrile/water mixtures for HPLC purification .
- Purification challenges : Silica gel chromatography may struggle with DMT-protected compounds due to strong adsorption. Reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in water) improves resolution .
What mechanistic insights explain the regioselectivity of the 2'-morpholinyl substitution?
Answer:
- Steric and electronic factors : The 2'-position’s accessibility (vs. 3') and electron-deficient environment (due to adjacent dideoxy groups) favor nucleophilic attack by morpholine. Density functional theory (DFT) calculations can map charge distribution to validate this .
- Catalytic effects : Bases like DBU deprotonate morpholine, enhancing nucleophilicity. Kinetic isotope effect (KIE) studies distinguish between concerted (SN2) and stepwise (SN1) mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
